molecular formula C10H19BrO2 B12215044 [2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol

[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol

Cat. No.: B12215044
M. Wt: 251.16 g/mol
InChI Key: YNMYGKIFOPCRMB-UHFFFAOYSA-N
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Description

[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol: is an organic compound with the molecular formula C10H19BrO2. This compound is characterized by the presence of a bromomethyl group, a hydroxymethyl group, and two methyl groups attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol typically involves the bromination of a suitable precursor, followed by hydroxylation. One common method involves the bromination of 2,3-dimethylcyclopentanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The resulting bromomethyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, [2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol serves as a valuable intermediate for the preparation of complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: Its unique structure allows for the exploration of new bioactive molecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a building block for drug development. Its derivatives may exhibit therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials. Its functional groups enable the modification of polymer properties, leading to the development of new materials with enhanced performance .

Mechanism of Action

The mechanism of action of [2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of enzyme activity or receptor function. The hydroxymethyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Uniqueness: The unique combination of functional groups and the cyclopentane ring in [2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol provides distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

[2-(bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol

InChI

InChI=1S/C10H19BrO2/c1-9(7-13)4-3-8(5-12)10(9,2)6-11/h8,12-13H,3-7H2,1-2H3

InChI Key

YNMYGKIFOPCRMB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1(C)CBr)CO)CO

Origin of Product

United States

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